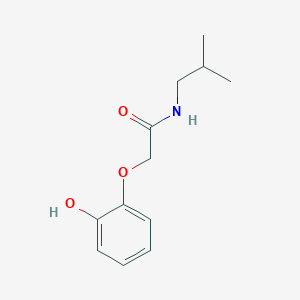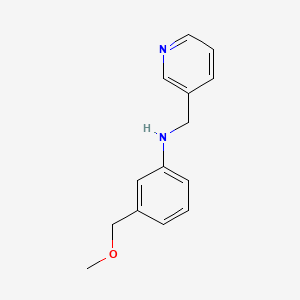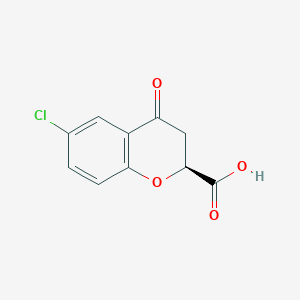![molecular formula C13H17N3O2 B14910908 n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine](/img/structure/B14910908.png)
n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-aminobenzoxazole derivatives involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and high atom economy. The reaction typically occurs at room temperature and is completed within six hours .
Industrial Production Methods: Industrial production of n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine can involve bulk custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for oxidation reactions and various amines for substitution reactions. The conditions for these reactions can vary, but they often involve moderate temperatures and specific solvents to ensure high yields and purity .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of benzoxazole derivatives with different substituents, while substitution reactions can introduce various functional groups to the benzoxazole ring .
Applications De Recherche Scientifique
n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine has a wide range of scientific research applications. In medicinal chemistry, it is investigated for its potential as an anthelmintic agent, showing activity against parasitic roundworms with low cytotoxicity . Additionally, it is used in the synthesis of other biologically active compounds, making it valuable for drug discovery and development .
In the field of biology, this compound is studied for its effects on various biological pathways and its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for further research .
Mécanisme D'action
The mechanism of action of n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism in parasitic worms. This dual action disrupts essential biological processes in the parasites, leading to their elimination .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine include other benzoxazole derivatives such as N-methylbenzo[d]oxazol-2-amine and various 2-substituted benzoxazole derivatives .
Uniqueness: What sets this compound apart from its counterparts is its specific substitution pattern, which imparts unique biological activities and chemical properties. Its morpholinoethyl group enhances its solubility and bioavailability, making it a more effective compound in various applications .
Propriétés
Formule moléculaire |
C13H17N3O2 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
N-(2-morpholin-4-ylethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C13H17N3O2/c1-2-4-12-11(3-1)15-13(18-12)14-5-6-16-7-9-17-10-8-16/h1-4H,5-10H2,(H,14,15) |
Clé InChI |
SQPVBAPXVROTEY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B14910844.png)
![[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B14910853.png)






![2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine](/img/structure/B14910898.png)

